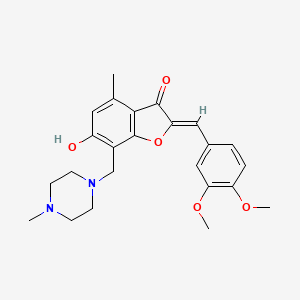

![molecular formula C18H19N3O2 B2502945 4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide CAS No. 868977-63-3](/img/structure/B2502945.png)

4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide, also known as EI1, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that play a crucial role in gene regulation, and their dysregulation has been linked to various diseases, including cancer and inflammatory disorders. EI1 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Scientific Research Applications

Chemodivergent Synthesis

This compound has been used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . The synthesis of these two structures from the same starting materials is very meaningful .

Synthesis of Imidazo[1,2-a]pyridines

A series of imidazo[1,2-a]pyridines have been synthesized in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitor

The compound has been used as a VEGFR-2 inhibitor, which can reduce collagen deposition by nearly 63% in a liver fibrosis model .

Platelet Derived Growth Factor-β (PDGF-β) Inhibitor

It has also been used as a PDGF-β inhibitor, which can inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells .

Inhibitory Activities Against Acetyl Cholinesterase

A series of new N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives were synthesized and their inhibitory activities against acetyl cholinesterase were evaluated .

Inhibitory Activities Against Butrylcholinesterase

The same series of derivatives were also evaluated for their inhibitory activities against butrylcholinesterase .

Inhibitory Activities Against Lipoxygenase

These derivatives were further evaluated for their inhibitory activities against Lipoxygenase .

S-adenosyl-l-homocysteine Synthesis Inhibitor

The imidazo[1,2-a]pyridine core in the structure of this compound acts as a S-adenosyl-l-homocysteine synthesis inhibitor .

properties

IUPAC Name |

4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-2-23-16-8-6-14(7-9-16)18(22)19-11-10-15-13-21-12-4-3-5-17(21)20-15/h3-9,12-13H,2,10-11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWMDLOYFNAKKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide](/img/structure/B2502864.png)

![5-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2502865.png)

![1-Cyclopropyl-3-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrrolidin-2-one](/img/structure/B2502866.png)

![Ethyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B2502873.png)

![methyl 2-(2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2502878.png)

![4-(2,4-Dichlorophenyl)-2-(4-methoxyphenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2502879.png)

![5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2502880.png)

![5-[(2-Chlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2502881.png)